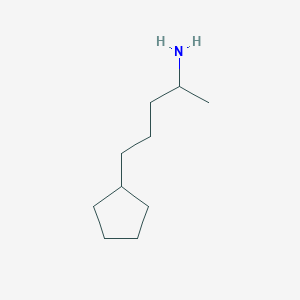

5-Cyclopentylpentan-2-amine

Description

BenchChem offers high-quality 5-Cyclopentylpentan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopentylpentan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

5-cyclopentylpentan-2-amine |

InChI |

InChI=1S/C10H21N/c1-9(11)5-4-8-10-6-2-3-7-10/h9-10H,2-8,11H2,1H3 |

InChI Key |

JAGLLSLOMRNDEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC1CCCC1)N |

Origin of Product |

United States |

Foundational & Exploratory

Biological targets associated with 5-Cyclopentylpentan-2-amine analogs

An In-Depth Technical Guide to the Biological Targets of 5-Cyclopentylpentan-2-amine Analogs

Authored by: A Senior Application Scientist

Abstract

The 5-cyclopentylpentan-2-amine scaffold represents a versatile structural motif with significant potential in drug discovery. Its analogs have demonstrated a remarkable diversity of biological activities, engaging a range of targets from bacterial enzymes to central nervous system receptors. This guide provides an in-depth exploration of the key biological targets associated with these analogs, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these interactions, supported by field-proven insights and detailed experimental protocols to empower further investigation and therapeutic development.

Introduction: The 5-Cyclopentylpentan-2-amine Core and its Therapeutic Potential

The core structure of 5-cyclopentylpentan-2-amine combines a flexible pentanamine chain with a rigid cyclopentyl group. This combination of lipophilicity and conformational constraint provides a unique platform for designing molecules that can interact with a variety of biological targets. The inherent chirality at the 2-position of the pentanamine chain further allows for stereospecific interactions, a critical factor in modern drug design.

This guide will explore the known biological targets of analogs built upon this foundational structure, with a focus on:

-

Bacterial Enzyme Inhibition: Targeting essential bacterial enzymes for the development of novel antibiotics.

-

Neuromodulation: Interacting with receptors in the central nervous system to modulate neuronal activity.

-

Opioid Receptor Modulation: Designing ligands for opioid receptors with potential applications in pain management and other neurological disorders.

Targeting Bacterial Peptidoglycan Biosynthesis: MraY Inhibition

A significant area of research for cyclopentane-containing molecules has been in the development of new antibiotics. One promising target is Phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in the early stages of bacterial peptidoglycan biosynthesis.

Mechanism of Action

MraY catalyzes the transfer of the soluble cytoplasmic intermediate, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This is a critical step in the construction of the bacterial cell wall. Inhibition of MraY disrupts this process, leading to bacterial cell death.

Cyclopentane-based analogs of the natural product antibiotic muraymycin have been synthesized and evaluated as MraY inhibitors.[1] These analogs replace the ribose core of muraymycins with a cyclopentane ring, aiming for reduced structural complexity and improved synthetic tractability.[1]

Structure-Activity Relationship (SAR) Insights

Studies on cyclopentane-based muraymycin analogs have revealed key structural features for MraY inhibition:

-

Lipophilic Side Chain: A lipophilic side chain is crucial for potent MraY inhibition. Analogs lacking this feature exhibit significantly lower inhibitory activity.[1]

-

Stereochemistry: The stereochemistry of the cyclopentane core and its substituents plays a critical role in binding to the MraY active site.

Experimental Workflow: MraY Inhibition Assay

The following protocol outlines a typical workflow for assessing the inhibitory activity of 5-cyclopentylpentan-2-amine analogs against MraY.

Caption: Workflow for MraY Inhibition Assay.

Detailed Protocol:

-

Enzyme and Substrate Preparation: Purify recombinant MraY enzyme. Synthesize or procure UDP-MurNAc-pentapeptide, which can be radiolabeled (e.g., with tritium) or fluorescently tagged for detection.

-

Assay Reaction: In a suitable buffer, combine the purified MraY enzyme, the substrate, and varying concentrations of the test analogs. Include appropriate controls (no enzyme, no inhibitor).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period to allow for the enzymatic reaction to proceed.

-

Product Separation: Stop the reaction and separate the lipid-soluble product (Lipid I) from the water-soluble substrate. This is often achieved by solvent extraction (e.g., with n-butanol).

-

Quantification: Quantify the amount of product formed. For radiolabeled substrates, this can be done using liquid scintillation counting. For fluorescently tagged substrates, use a fluorescence plate reader.

-

Data Analysis: Plot the percentage of MraY inhibition against the logarithm of the analog concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Neuromodulation: Allosteric Potentiation of AMPA Receptors

Analogs incorporating a 1,2-disubstituted cyclopentane core have been identified as potent positive allosteric modulators (potentiators) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.

Mechanism of Action

AMPA receptor potentiators do not activate the receptor directly but bind to an allosteric site, enhancing the receptor's response to glutamate. This leads to an increase in the amplitude and duration of the postsynaptic current, thereby strengthening synaptic transmission.

Caption: Mechanism of AMPA Receptor Potentiation.

Structure-Activity Relationship (SAR) Insights

The activity of these potentiators is highly dependent on stereochemistry. For 1,2-disubstituted cyclopentane analogs, the stereochemistry at the 2-position of the cyclopentane ring is a critical determinant of potentiating activity.[2]

Experimental Workflow: Electrophysiological Recording of AMPA Receptor Activity

Patch-clamp electrophysiology on cells expressing AMPA receptors is the gold standard for characterizing the activity of potentiators.

Detailed Protocol:

-

Cell Culture: Use a cell line (e.g., HEK293 cells) stably expressing the desired AMPA receptor subtype (e.g., GluA4).

-

Patch-Clamp Setup: Prepare whole-cell patch-clamp recordings from these cells.

-

Drug Application: Apply a sub-saturating concentration of glutamate to elicit a baseline AMPA receptor-mediated current.

-

Co-application of Analog: Co-apply the test cyclopentane analog with glutamate and record the change in current amplitude and decay kinetics.

-

Data Analysis: Quantify the potentiation as the fold-increase in current amplitude or charge transfer in the presence of the analog compared to glutamate alone. Determine the EC50 for potentiation by testing a range of analog concentrations.

Opioid Receptor Modulation

The cyclopentane moiety has also been incorporated into molecules targeting opioid receptors. For instance, 2-aminocyclopentane carboxylic acid has been used as a peptidomimetic for proline in analogs of morphiceptin, a mu-opioid receptor agonist.[3]

Mechanism of Action

Opioid receptors are G protein-coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. Ligand binding to these receptors initiates a signaling cascade that typically leads to analgesia, sedation, and other physiological effects. The specific functional outcome (agonist, antagonist, or partial agonist) depends on the conformational changes induced in the receptor by the ligand.

Structure-Activity Relationship (SAR) Insights

For morphiceptin analogs containing 2-aminocyclopentane carboxylic acid, the stereochemistry of the cyclopentane ring is paramount. Specific cis and trans configurations determine the activity at mu and delta-opioid receptors.[3] This highlights the importance of conformational constraint in achieving receptor selectivity and potency.

Experimental Workflow: Radioligand Binding and Functional Assays

A combination of binding and functional assays is necessary to fully characterize the interaction of analogs with opioid receptors.

Binding Assay (Competitive Inhibition):

-

Membrane Preparation: Prepare cell membranes from cell lines or tissues expressing the opioid receptor of interest (e.g., mu, delta, kappa).

-

Assay Setup: Incubate the membranes with a radiolabeled opioid ligand (e.g., [³H]DAMGO for mu-receptors) and varying concentrations of the unlabeled test analog.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the Ki (inhibitory constant) of the test analog, which reflects its binding affinity.

Functional Assay (e.g., [³⁵S]GTPγS Binding):

-

Assay Principle: This assay measures the activation of G proteins upon receptor agonism.

-

Procedure: Incubate receptor-expressing membranes with the test analog and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

Measurement: Quantify the amount of [³⁵S]GTPγS bound to the G proteins, which is proportional to the degree of receptor activation.

-

Analysis: Determine the EC50 (potency) and Emax (efficacy) of the analog to classify it as a full agonist, partial agonist, or antagonist.

Future Directions and Conclusion

The 5-cyclopentylpentan-2-amine scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. The examples presented in this guide illustrate the diverse range of biological targets that can be modulated by molecules containing this core structure. Future research in this area will likely focus on:

-

Expanding the Target Space: Exploring other potential targets for these analogs, including other GPCRs, ion channels, and enzymes.

-

Structure-Based Drug Design: Utilizing computational modeling and structural biology to design more potent and selective analogs.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of promising lead compounds to advance them towards clinical development.

This technical guide provides a foundational understanding of the biological targets associated with 5-cyclopentylpentan-2-amine analogs. By leveraging the experimental protocols and mechanistic insights presented herein, researchers can accelerate the exploration of this promising chemical space and unlock its full therapeutic potential.

References

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. (Source: NIH) [Link]

-

Synthesis, antiviral and cytostatic activities of carbocyclic nucleosides incorporating a modified cyclopentane ring. Part 2: Adenosine and uridine analogues. (Source: PubMed) [Link]

-

5-Cyclopentylpentan-2-one | C10H18O | CID 18433881. (Source: PubChem) [Link]

-

Design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors. (Source: PubMed) [Link]

-

Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. (Source: ResearchGate) [Link]

-

2-cyclopropyl-N-methylpentan-2-amine | C9H19N | CID 123651992. (Source: PubChem) [Link]

-

5-Cyclopentylpentan-2-ol | C10H20O | CID 18433867. (Source: PubChem) [Link]

-

Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (Source: ResearchGate) [Link]

-

Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (Source: MDPI) [Link]

-

Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- | C9H20N2 | CID 106962. (Source: PubChem) [Link]

-

New Analogs of Polyamine Toxins from Spiders and Wasps: Liquid Phase Fragment Synthesis and Evaluation of Antiproliferative Activity. (Source: MDPI) [Link]

-

(2S)-1-cyclopentyl-N-methylpropan-2-amine | C9H19N | CID 76958189. (Source: PubChem) [Link]

-

Cyclopropyl-tryptamine Analogues: Synthesis and Biological Evaluation as 5-HT 6 Receptor Ligands. (Source: ResearchGate) [Link]

-

(2S)-pentan-2-amine | C5H13N | CID 6997344. (Source: PubChem) [Link]

-

Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. (Source: ResearchGate) [Link]

Sources

- 1. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5-Cyclopentylpentan-2-amine from cyclopentyl precursors

Executive Summary

This application note details the synthesis of 5-cyclopentylpentan-2-amine , a critical aliphatic pharmacophore often utilized to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.

Unlike standard catalog syntheses, this protocol prioritizes stereochemical control and scalability . While a racemic reductive amination route is provided for high-throughput screening (HTS) generation, the core focus is the asymmetric synthesis of the (S)-enantiomer using the Ellman sulfinamide auxiliary. This approach ensures high enantiomeric excess (>98% ee) required for late-stage lead optimization.

Key Chemical Transformations

-

Carbon Chain Extension: Acetoacetic ester synthesis to form the 5-carbon linker.

-

Chiral Induction: Diastereoselective reduction of a tert-butanesulfinyl imine.

Strategic Pathway Overview

The synthesis is modular. Phase 1 constructs the ketone intermediate (Compound 3 ). Phase 2 branches into either a racemic route (Route A) or an asymmetric route (Route B).

Figure 1: Modular synthesis pathway showing the divergence between racemic and asymmetric protocols.

Phase 1: Synthesis of the Ketone Core

Target: 5-Cyclopentylpentan-2-one (3 ) Principle: Acetoacetic Ester Synthesis. This method is selected over Grignard additions to nitriles due to superior safety profiles at scale and the avoidance of cryogenic conditions.

Materials

| Reagent | Equiv.[1][2][3][4][5] | Role | CAS No. |

| Ethyl acetoacetate | 1.2 | Nucleophile | 141-97-9 |

| (3-Bromopropyl)cyclopentane | 1.0 | Electrophile | 35269-81-7 |

| Sodium Ethoxide (21% in EtOH) | 1.25 | Base | 141-52-6 |

| Sodium Iodide (NaI) | 0.1 | Catalyst (Finkelstein) | 7681-82-5 |

Protocol 1: Alkylation and Decarboxylation

Step A: Alkylation

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel.

-

Base Formation: Charge Sodium Ethoxide solution (1.25 equiv). If using solid Na metal, dissolve 1.25 equiv in dry EtOH (0.5 M) at 0 °C.

-

Enolate Formation: Add Ethyl acetoacetate (1.2 equiv) dropwise at 0 °C. Stir for 30 min to ensure complete enolization.

-

Addition: Add (3-Bromopropyl)cyclopentane (1.0 equiv) and NaI (0.1 equiv). Note: NaI generates the more reactive iodide in situ.

-

Reaction: Heat to reflux (78 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The bromide spot should disappear.

-

Workup: Cool to RT. Filter off NaBr salts. Concentrate the filtrate in vacuo. Redissolve residue in Et2O, wash with water and brine. Dry over MgSO4 and concentrate to yield the crude keto-ester (2 ).

Step B: Hydrolysis & Decarboxylation

-

Hydrolysis: Dissolve crude 2 in Ethanol (2 mL/mmol). Add 10% aqueous NaOH (3 equiv). Stir at RT for 4 hours (saponification).

-

Decarboxylation: Acidify the mixture to pH 1 with 6M HCl.

-

Thermal Step: Heat the acidic solution to 60–70 °C for 2 hours. Caution: CO2 evolution will be vigorous. Ensure proper venting.

-

Extraction: Cool to RT. Extract with Et2O (3x). Wash combined organics with saturated NaHCO3 (to remove unreacted acids) and brine.

-

Purification: Distillation (bp ~110 °C @ 20 mmHg) or flash chromatography (SiO2, 5% EtOAc in Hexane) yields 5-Cyclopentylpentan-2-one (3) as a colorless oil.

Phase 2: Stereoselective Amine Synthesis (Ellman Method)

Target: (S)-5-Cyclopentylpentan-2-amine (5 ) Principle: Condensation of the ketone with (S)-tert-butanesulfinamide followed by diastereoselective reduction. The bulky tert-butyl group directs the hydride attack.

Materials

| Reagent | Equiv.[1][2][3][4][5] | Role | CAS No. |

| 5-Cyclopentylpentan-2-one (3 ) | 1.0 | Substrate | 317808-01-8 |

| (S)-(-)-2-Methyl-2-propanesulfinamide | 1.1 | Chiral Auxiliary | 343338-28-3 |

| Titanium(IV) ethoxide | 2.0 | Lewis Acid/Dehydrant | 3087-36-3 |

| L-Selectride (1M in THF) | 1.5 | Reducing Agent | 54579-92-9 |

Protocol 2: Chiral Amine Installation

Step A: Imine Condensation

-

Mixing: In a flame-dried flask under N2, combine Ketone 3 (1.0 equiv) and (S)-tert-butanesulfinamide (1.1 equiv) in dry THF (0.5 M).

-

Activation: Add Ti(OEt)4 (2.0 equiv) dropwise. The solution will turn slightly yellow.

-

Reaction: Heat to 60 °C for 12 hours. Mechanism: Ti(OEt)4 acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.

-

Quench: Cool to RT. Pour into a vigorously stirring mixture of brine and EtOAc. A white titanium salt precipitate will form.

-

Filtration: Filter through a pad of Celite. Wash the pad with EtOAc.

-

Isolation: Dry the filtrate (Na2SO4) and concentrate. Flash chromatography (Hexane/EtOAc 8:2) yields the Sulfinyl Imine (4) .

Step B: Diastereoselective Reduction

-

Cooling: Dissolve Imine 4 in dry THF (0.2 M) and cool to -78 °C . Critical: Temperature control is essential for diastereoselectivity.

-

Reduction: Add L-Selectride (1.5 equiv) dropwise over 20 mins.

-

Mechanistic Insight: L-Selectride is bulky. It attacks the imine from the face opposite the bulky tert-butyl sulfinyl group (Open Transition State Model), yielding the (S,S)-sulfinamide intermediate.

-

-

Warming: Stir at -78 °C for 2 hours, then warm to RT over 1 hour.

-

Quench: Add saturated NH4Cl solution carefully.

-

Extraction: Extract with EtOAc. Purify the Sulfinamide Intermediate by chromatography if necessary, though direct hydrolysis is often preferred.

Step C: Cleavage (Deprotection)

-

Acidolysis: Dissolve the intermediate in MeOH. Add 4M HCl in Dioxane (2 equiv). Stir at RT for 1 hour.

-

Workup: Concentrate to remove volatiles. Triturate the solid with Et2O to remove non-polar byproducts.

-

Free Basing: Dissolve the hydrochloride salt in water. Basify with 2M NaOH to pH 12. Extract with DCM (3x).

-

Final Isolation: Dry (K2CO3) and concentrate to yield (S)-5-Cyclopentylpentan-2-amine (5) .

Quality Control & Characterization

Analytical Specifications

-

Appearance: Colorless liquid (Free base) or White solid (HCl salt).

-

1H NMR (400 MHz, CDCl3): δ 2.95 (m, 1H, CH-NH2), 1.75 (m, 1H, Cyclopentyl-CH), 1.10 (d, 3H, CH3-CH-NH2), 1.2-1.6 (m, 14H, alkyl chain + ring).

-

Purity: >95% by HPLC.

-

Enantiomeric Excess (ee): >98%.

Chiral HPLC Method

To verify the stereochemical outcome of Protocol 2.

-

Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (low absorption, high concentration required) or ELSD.

-

Retention Times: (R)-enantiomer ~8.5 min; (S)-enantiomer ~11.2 min (verify with racemic standard).

Comparison of Routes

| Feature | Route A (Racemic) | Route B (Ellman Chiral) |

| Reagents | NH4OAc, NaBH3CN | (S)-Sulfinamide, Ti(OEt)4, L-Selectride |

| Steps from Ketone | 1 (One-pot) | 3 (Condense, Reduce, Cleave) |

| Cost | Low | Moderate (Auxiliary cost) |

| Stereocontrol | None (50:50 mixture) | High (>95:5 dr) |

| Application | HTS Library, non-critical testing | Lead Optimization, SAR studies |

References

-

Ellman's Auxiliary Overview: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[6][7] Accounts of Chemical Research, 35(11), 984–995.

- Acetoacetate Synthesis Protocol: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Diastereoselective Reduction: Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.

-

Precursor Data: PubChem Compound Summary for CID 18433881, 5-cyclopentylpentan-2-one.

-

General Reductive Amination: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

- 1. Cyclopentenone synthesis [organic-chemistry.org]

- 2. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 5-Cyclopentylpentan-2-amine via Reductive Amination

For correspondence:

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of 5-Cyclopentylpentan-2-amine, a key intermediate in pharmaceutical and materials science research. The focus is on reductive amination, a robust and versatile method for the formation of amines from carbonyl compounds. This document explores various facets of this transformation, including direct and indirect methodologies, a comparative analysis of common reducing agents, and step-by-step experimental procedures. The protocols are designed to be self-validating, with an emphasis on the mechanistic rationale behind procedural choices to ensure reproducibility and scalability. This guide is intended for researchers, scientists, and drug development professionals seeking to implement efficient and reliable synthetic routes to this and structurally related primary amines.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis for the preparation of primary, secondary, and tertiary amines.[1][2] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, offers a highly efficient and atom-economical pathway to a diverse range of amine products.[2] The synthesis of 5-Cyclopentylpentan-2-amine from its corresponding ketone, 5-Cyclopentylpentan-2-one, serves as an excellent case study to illustrate the practical application and nuances of this powerful transformation.

The overall transformation involves two key steps: the formation of an imine intermediate from the ketone and ammonia, followed by the in-situ reduction of the imine to the desired primary amine. The judicious choice of reagents and reaction conditions is paramount to achieving high yields and minimizing side-product formation.

Mechanistic Overview

The reductive amination of a ketone with ammonia proceeds through the following general mechanism:

Figure 1: General mechanism of reductive amination.

The initial step is the nucleophilic attack of ammonia on the carbonyl carbon of 5-Cyclopentylpentan-2-one to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine. The C=N double bond of the imine is then reduced by a suitable reducing agent to afford the final product, 5-Cyclopentylpentan-2-amine.

Comparative Analysis of Reductive Amination Protocols

Several protocols are available for the reductive amination of ketones. The choice of method depends on factors such as substrate scope, functional group tolerance, scalability, and safety considerations. Below is a comparative summary of three widely used methods.

| Protocol | Reducing Agent | Key Advantages | Considerations |

| Protocol 1: Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and selective, tolerates a wide range of functional groups, commercially available. | Moisture-sensitive, typically requires an aprotic solvent. |

| Protocol 2: Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd/C, Raney Ni) | High atom economy, clean work-up, suitable for large-scale synthesis. | Requires specialized high-pressure equipment, potential for catalyst poisoning. |

| Protocol 3: Leuckart-Wallach Reaction | Ammonium formate or formamide | Inexpensive reagents, one-pot procedure. | Requires high reaction temperatures, can produce side products. |

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 5-Cyclopentylpentan-2-amine from 5-Cyclopentylpentan-2-one.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is favored for its mild conditions and high selectivity.

Figure 2: Workflow for STAB-mediated reductive amination.

Materials:

-

5-Cyclopentylpentan-2-one (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Methanol (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 5-Cyclopentylpentan-2-one and ammonium acetate.

-

Dissolve the solids in anhydrous methanol.

-

Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with DCM or EtOAc (3 x volume).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Cyclopentylpentan-2-amine.

Protocol 2: Catalytic Hydrogenation

This method is ideal for larger-scale synthesis due to its high atom economy.

Materials:

-

5-Cyclopentylpentan-2-one (1.0 eq)

-

Ammonia (7 N solution in methanol)

-

Palladium on carbon (10% Pd/C, 5 mol%) or Raney Nickel

-

Methanol

-

Hydrogen gas (H₂)

Procedure:

-

In a high-pressure reactor (e.g., a Parr shaker), combine 5-Cyclopentylpentan-2-one, the methanolic ammonia solution, and the Pd/C or Raney Nickel catalyst.

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the reactor and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by distillation or column chromatography as needed.

Protocol 3: Leuckart-Wallach Reaction

This classical method utilizes inexpensive reagents but requires higher temperatures.[3]

Materials:

-

5-Cyclopentylpentan-2-one (1.0 eq)

-

Ammonium formate (excess, e.g., 5-10 eq) or Formamide

-

Hydrochloric acid (HCl) for hydrolysis

-

Sodium hydroxide (NaOH) for neutralization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 5-Cyclopentylpentan-2-one and ammonium formate.

-

Heat the mixture to 160-185 °C and maintain this temperature for several hours.[3][4]

-

Monitor the reaction by TLC. The intermediate N-formyl amine may be observed.

-

After cooling to room temperature, add concentrated HCl to the reaction mixture to hydrolyze the formamide intermediate.

-

Heat the mixture at reflux for several hours to complete the hydrolysis.

-

Cool the reaction mixture and neutralize with a concentrated NaOH solution until basic.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer, filter, and concentrate to yield the crude amine.

-

Purify by distillation.

Safety and Handling

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents. Handle with care.

-

Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.

-

The Leuckart-Wallach reaction involves high temperatures and corrosive acids and bases. Exercise caution during the heating and work-up steps.

Conclusion

The synthesis of 5-Cyclopentylpentan-2-amine can be effectively achieved through various reductive amination protocols. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and desired purity. The protocols outlined in this application note provide a solid foundation for the successful preparation of this valuable amine intermediate.

References

-

Leuckart Reaction. In Wikipedia; 2023. [Link]

-

Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. MDPI. [Link]

-

Amination of cyclopentanone and accompanied by-reactions. ResearchGate. [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction. Semantic Scholar. [Link]

-

Reductive amination of cyclopentanone | Request PDF. ResearchGate. [Link]

-

Leuckart reaction - Sciencemadness Wiki. Sciencemadness. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

-

Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC. [Link]

-

A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. MDPI. [Link]

-

5-Cyclopentylpentan-2-one | C10H18O | CID 18433881. PubChem. [Link]

-

Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. PubMed. [Link]

-

5-Cyclopentylpentan-2-ol | C10H20O | CID 18433867. PubChem. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes. Organic & Biomolecular Chemistry. [Link]

-

The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. PMC. [Link]

-

Reductive Amination Practice Problems. Pearson. [Link]

-

Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. PubMed. [Link]

-

Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes. PMC. [Link]

Sources

Application Note: Catalytic Hydrogenation Protocols for 5-Cyclopentylpentan-2-amine

Abstract & Strategic Overview

This application note details the catalytic hydrogenation methodologies for synthesizing 5-Cyclopentylpentan-2-amine (CAS: N/A for specific isomer, generic alkyl amine class) via the reductive amination of 5-cyclopentylpentan-2-one .

While direct nitration or nucleophilic substitution routes exist, they are often plagued by over-alkylation or regioselectivity issues. The reductive amination of the corresponding ketone is the industry standard for generating alpha-chiral primary amines with high atom economy. This guide presents two distinct protocols:

-

Method A (Raney Nickel): A robust, cost-effective protocol suitable for scale-up.

-

Method B (Pd/C): A milder, laboratory-scale protocol utilizing noble metal catalysis.

Target Molecule:

-

IUPAC Name: 5-Cyclopentylpentan-2-amine

-

Precursor: 5-Cyclopentylpentan-2-one

-

Key Challenge: Suppression of secondary amine formation (dimerization) and ketone reduction to alcohol.

Reaction Mechanism & Critical Process Parameters (CPP)

The synthesis proceeds via a two-step "one-pot" mechanism: condensation of the ketone with ammonia to form a hemiaminal and then an imine, followed by catalytic hydrogenation of the C=N bond.

Mechanistic Pathway (Graphviz)

Caption: Figure 1. Reductive amination pathway showing the desired route (green) and potential competing side reactions (red).

Critical Process Parameters

| Parameter | Recommendation | Rationale |

| Ammonia Equivalents | 5.0 – 10.0 eq | High excess is strictly required to push the equilibrium toward the imine and suppress the reaction of the product amine with the imine (dimerization). |

| Solvent System | Methanol (MeOH) or Ethanol (EtOH) | Polar protic solvents facilitate imine formation. For Raney Ni, MeOH is preferred. |

| Temperature | 40°C – 70°C | Higher T favors imine formation but increases pressure. 50°C is the optimal balance. |

| Pressure | 5 – 50 bar (Method dependent) | Higher pressure increases H2 solubility, speeding up the reduction of the imine before it can hydrolyze back to ketone. |

| Catalyst Loading | 5 – 10 wt% | Sufficient surface area is needed for rapid H2 uptake. |

Protocol A: Raney Nickel (Industrial/Scale-Up)

Context: Raney Nickel is the preferred catalyst for aliphatic reductive aminations due to its low cost and high activity toward C=N bonds. Safety Warning: Raney Nickel is pyrophoric (ignites in air) when dry.[1][2] It must be handled as a slurry at all times.

Materials

-

Substrate: 5-Cyclopentylpentan-2-one (100 mmol, ~15.4 g)

-

Catalyst: Raney Nickel (Active, slurry in water), ~1.5 g (10 wt% loading).

-

Ammonia Source: 7M Ammonia in Methanol (commercial) or Liquid NH3 (if autoclave allows).

-

Solvent: Methanol (Total volume ~150 mL).

Step-by-Step Procedure

-

Catalyst Preparation (Inert Atmosphere):

-

Decant the water from the commercial Raney Nickel slurry.

-

Wash the catalyst 3x with anhydrous Methanol to remove water (water slows imine formation).

-

Critical: Keep the catalyst covered with solvent at all times.

-

-

Loading:

-

Transfer the Raney Ni slurry into a high-pressure autoclave (e.g., Parr reactor).

-

Add the 5-cyclopentylpentan-2-one.[3]

-

Add the 7M Ammonia in Methanol solution (approx. 70-100 mL to achieve >5 eq).

-

-

Pressurization:

-

Seal the reactor.[4] Purge with Nitrogen (3x) to remove Oxygen.

-

Purge with Hydrogen (3x).

-

Pressurize to 30–50 bar (435–725 psi) with H2.

-

-

Reaction:

-

Heat to 50°C with vigorous stirring (>1000 rpm). Mass transfer is rate-limiting.

-

Monitor H2 uptake. Reaction is typically complete when pressure drop ceases (4–12 hours).

-

-

Workup:

-

Cool to room temperature. Vent H2 carefully. Purge with N2.[4]

-

Filtration: Filter the mixture through a Celite pad under a blanket of Nitrogen or keep the filter cake wet with MeOH.

-

Disposal: Immediately quench the used catalyst filter cake in dilute HCl or water; do not let it dry in the trash bin.

-

Concentrate the filtrate to remove MeOH and excess NH3.

-

-

Purification:

-

Dissolve residue in MTBE or DCM.

-

Extract with 1M HCl (amine moves to aqueous phase; non-basic impurities stay in organic).

-

Basify aqueous layer with NaOH to pH >12.

-

Extract back into organic solvent, dry over Na2SO4, and concentrate.

-

Protocol B: Palladium on Carbon (Laboratory/Mild)

Context: Pd/C is less pyrophoric (though dry Pd/C can still spark) and works well at lower pressures, making it suitable for standard laboratory glassware or low-pressure shakers.

Materials

-

Substrate: 5-Cyclopentylpentan-2-one (10 mmol, ~1.54 g)

-

Catalyst: 10% Pd/C (dry or 50% wet paste), 150 mg.

-

Ammonia Source: Ammonium Acetate (100 mmol, 10 eq) - Solid source is easier to handle.

-

Solvent: Methanol (20 mL).

-

Additives: Molecular Sieves (3Å or 4Å) can be added to scavenge water and drive imine formation.

Step-by-Step Procedure

-

Imine Pre-formation (Optional but Recommended):

-

In the reaction flask, mix the ketone, Ammonium Acetate, and Methanol.

-

Stir for 30-60 minutes at room temperature. (Adding molecular sieves here helps).

-

-

Catalyst Addition:

-

Carefully add 10% Pd/C to the mixture.[4] Note: Add under a stream of Argon to prevent solvent vapor ignition.

-

-

Hydrogenation:

-

Equipment: Hydrogen balloon (1 atm) or Parr Shaker (3-5 bar / 45-75 psi).

-

Purge the vessel with Nitrogen, then Hydrogen.[4]

-

Stir/Shake vigorously at Room Temperature to 40°C .

-

Note: Pd/C is very active; high temperatures may cause ring reduction (though cyclopentyl is relatively stable compared to phenyl).

-

-

Monitoring:

-

Check via TLC (ninhydrin stain for amine) or GC-MS.

-

Reaction time: 12–24 hours.

-

-

Workup:

-

Filter through Celite to remove Pd/C.[4]

-

Concentrate the filtrate.

-

Acid-Base Extraction: (Same as Protocol A) is highly recommended to remove the acetic acid/acetate salts.

-

Safety Workflow: Handling Pyrophoric Catalysts

The primary risk in these protocols is the handling of the hydrogenation catalyst.[5]

Caption: Figure 2. Safety workflow for handling Raney Nickel and Pd/C catalysts to prevent pyrophoric ignition.

Analytical Validation

To confirm the identity and purity of 5-Cyclopentylpentan-2-amine :

-

GC-MS:

-

Look for the molecular ion peak

(Calc: 155.17 m/z). -

Fragment Pattern: Alpha-cleavage of the amine usually yields a dominant base peak at m/z 44 (

).

-

-

1H NMR (CDCl3):

-

Diagnostic Signal: The proton on the carbon bearing the amine (

) will appear as a multiplet around -

Methyl Group: The terminal methyl group (

) will appear as a doublet around -

Ring Protons: A complex envelope of multiplets between

1.0 – 1.8 ppm.

-

References

-

Organic Chemistry Portal. Synthesis of Primary Amines. Retrieved from [Link]

-

PubChem. 5-Cyclopentylpentan-2-one (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Chemistry Steps. Reductive Amination of Ketones - Mechanism and Conditions. Retrieved from [Link]

-

Cole-Parmer. Safety Data Sheet: Raney Nickel Slurry. Retrieved from [Link]

Sources

Application Note: Derivatization of 5-Cyclopentylpentan-2-amine for High-Throughput Library Synthesis

Abstract

This guide provides a validated technical framework for the derivatization of 5-Cyclopentylpentan-2-amine , a valuable "fatty-amine" building block. Characterized by a chiral center at the

Chemical Profile & Handling

Structural Analysis

The molecule consists of a pentyl chain terminated by a cyclopentyl ring, with a primary amine at the C2 position.

-

Steric Environment: The C2

-methyl group creates moderate steric hindrance, significantly reducing nucleophilicity compared to terminal n-alkyl amines (e.g., n-heptylamine) but remaining more reactive than -

Chirality: The C2 position is stereogenic. If using enantiopure starting material, preservation of chiral integrity is paramount.

-

Physicochemical Properties (Predicted):

-

pKa (Conjugate Acid): ~10.5 (Typical for

-branched primary amines). -

LogP: ~3.8 (High lipophilicity requires careful solvent selection).

-

State: Colorless to pale yellow oil.

-

Storage & Stability

-

Carbon Dioxide Sensitivity: Like many primary alkyl amines, this compound readily absorbs atmospheric CO

to form carbamate salts (white crust). Store under Argon/Nitrogen at 4°C. -

Handling: Dispense as a stock solution in anhydrous DCM or DMF for library synthesis to ensure accurate dosing and minimize air exposure.

Reaction Module A: Amide Coupling (The "Workhorse")

Challenge: Standard HATU/DIEA couplings can be difficult to purify in high-throughput (HT) formats due to the formation of tetramethylurea byproducts and the difficulty of removing excess coupling reagents from lipophilic products.

Solution: Propylphosphonic Anhydride (T3P) .[1][2][3] T3P is the superior reagent for this scaffold. It exhibits lower epimerization rates than HATU and, critically, its byproducts are water-soluble.[2] This allows for a "wash-only" purification in many cases.

Protocol: T3P-Mediated Coupling

Scale: 100 µmol | Vessel: 1 Dram Vial or 96-well Deep Well Block

-

Reagent Prep:

-

Amine Stock: 0.2 M 5-Cyclopentylpentan-2-amine in EtOAc.

-

Acid Stock: 0.2 M Carboxylic Acid in EtOAc (or DMF if insoluble).

-

Base: Pyridine (acts as both base and epimerization suppressor).[2]

-

T3P: 50% w/w solution in EtOAc.

-

-

Execution:

-

Add Acid Stock (500 µL, 100 µmol, 1.0 equiv).

-

Add Pyridine (24 µL, 300 µmol, 3.0 equiv).

-

Add T3P Solution (90 µL, ~150 µmol, 1.5 equiv).

-

Incubate: Shake at RT for 5 mins to activate acid.

-

Add Amine Stock (550 µL, 110 µmol, 1.1 equiv).

-

Reaction: Seal and shake at RT for 4–16 hours . (Heat to 50°C only if acid is sterically hindered).

-

-

Workup (Liquid-Liquid Extraction):

-

Add 1.0 mL 10% Na

CO -

Phase Separation: The T3P byproducts and excess acid partition into the aqueous layer.

-

Remove organic layer. Wash with 1.0 mL 1M HCl (to remove excess amine/pyridine).

-

Dry organic layer (MgSO

or chemically inert drying plate) and concentrate.

-

Reaction Module B: Reductive Amination

Challenge: The

Solution: Titanium(IV) Isopropoxide [Ti(O

Protocol: Ti-Mediated Reductive Amination

Scale: 100 µmol

-

Imine Formation:

-

Combine Ketone/Aldehyde (100 µmol, 1.0 equiv) and Amine (120 µmol, 1.2 equiv) in anhydrous THF (500 µL).

-

Add Ti(O

Pr) -

Incubate: Shake at RT for 6–12 hours (Aldehydes) or 16 hours (Ketones).

-

-

Reduction:

-

Dilute with MeOH (500 µL).

-

Add NaBH

(15 mg, 400 µmol, 4.0 equiv) slowly. Caution: Gas evolution. -

Shake at RT for 2 hours.

-

-

Quench & Workup:

-

Add 100 µL water to quench. A white precipitate (TiO

) will form. -

Centrifuge or filter through a celite pad to remove titanium salts.

-

Concentrate filtrate. Proceed to SCX Purification (Section 5).

-

Reaction Module C: Buchwald-Hartwig -Arylation

Challenge: Primary aliphatic amines with

Solution: Pd-Catalysis with BrettPhos . BrettPhos is a bulky, electron-rich ligand specifically optimized for primary aliphatic amines, preventing bis-arylation and promoting coupling with aryl chlorides.

Protocol: Pd-Catalyzed C-N Coupling

Scale: 50 µmol | Inert Atmosphere Required (Glovebox or N

-

Catalyst Stock: Prepare a stock of Pd(OAc)

(2 mol%) and BrettPhos (4 mol%) in 1,4-Dioxane. Pre-stir for 5 mins at 60°C to ligate. -

Reaction Assembly:

-

Vial containing Aryl Halide (50 µmol, 1.0 equiv) and NaO

Bu (75 µmol, 1.5 equiv). -

Add Catalyst Stock (250 µL).

-

Add Amine (60 µmol, 1.2 equiv) in Dioxane (250 µL).

-

-

Execution:

-

Seal and heat at 90°C for 12 hours .

-

-

Workup:

-

Filter through a small plug of Silica or Celite to remove Pd black.

-

Concentrate. Proceed to SCX Purification.

-

Purification Workflow: SCX Catch-and-Release

For library synthesis, column chromatography is the bottleneck. Strong Cation Exchange (SCX) cartridges allow for the rapid isolation of the basic amine product from non-basic impurities (phenols, neutral starting materials).

SCX Protocol

Cartridge: 500 mg Silica-based SCX (e.g., Agilent SampliQ or similar).

| Step | Solvent/Buffer | Volume | Purpose |

| 1. Condition | MeOH then DCM | 3 mL ea. | Activate resin. |

| 2. Load | Crude reaction in DCM/MeOH (1:1) | ~1 mL | Amine binds ( |

| 3. Wash | MeOH | 5 mL | Elute non-basic impurities. |

| 4. Elute | 2M NH | 4 mL | Release product ( |

Validation: Evaporate the ammonia fraction. Purity is typically >90% for library screening.

Logic & Workflow Diagrams

Figure 1: Reaction Decision Tree

Caption: Decision matrix for selecting the optimal derivatization pathway based on the electrophilic partner.

Figure 2: SCX Purification Logic

Caption: "Catch-and-Release" mechanism for isolating the basic amine product from non-basic reaction debris.

References

-

Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]

-

Maitre, L., et al. (2022). "General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis." The Journal of Organic Chemistry. [5]

-

Agilent Technologies. (2008). "Agilent SampliQ SCX Technical Note: Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction Cartridges."

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

Sources

- 1. researchgate.net [researchgate.net]

- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Microwave-Assisted Synthesis of 5-Cyclopentylpentan-2-amine Derivatives

Introduction: The Significance of Cyclopentyl Scaffolds and the Advent of Microwave Synthesis

In the landscape of modern medicinal chemistry, the incorporation of carbocyclic moieties like cyclopentane is a well-established strategy for optimizing the pharmacological profile of drug candidates.[1] These cyclic fragments can enhance metabolic stability, improve binding affinity by directing key pharmacophore groups, and reduce molecular planarity, thereby influencing solubility and cell permeability.[1] The 5-Cyclopentylpentan-2-amine scaffold, in particular, represents a valuable building block for the synthesis of novel therapeutic agents, with potential applications ranging from antiviral to anticancer therapies. The exploration of efficient and sustainable synthetic routes to such compounds is therefore of paramount importance to the drug discovery and development pipeline.[2][3]

Traditionally, the synthesis of such amine derivatives often involves lengthy reaction times and harsh conditions, leading to significant energy consumption and the generation of undesirable byproducts. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized chemical synthesis by offering a green and efficient alternative to conventional heating methods.[4][5] Microwave irradiation directly and volumetrically heats the reactants, resulting in a rapid and uniform temperature increase that dramatically accelerates reaction rates, often from hours to mere minutes.[4][6] This technique not only enhances reaction yields and product purity but also aligns with the principles of green chemistry by minimizing energy usage and allowing for solvent-free or greener solvent systems.[5][7]

This application note provides a comprehensive guide to the microwave-assisted synthesis of 5-Cyclopentylpentan-2-amine derivatives, focusing on the reductive amination of 5-cyclopentylpentan-2-one. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step protocol, and discuss the critical parameters for successful and safe execution.

The Chemical Logic: Reductive Amination under Microwave Irradiation

The synthesis of 5-Cyclopentylpentan-2-amine from its corresponding ketone, 5-cyclopentylpentan-2-one, is most effectively achieved through a one-pot reductive amination process. This powerful transformation involves two key steps: the formation of an imine or enamine intermediate from the ketone and an amine source (in this case, ammonia or an ammonium salt), followed by the in-situ reduction of this intermediate to the final amine.

Under microwave irradiation, both steps of this reaction are significantly accelerated. The initial imine formation, which is often the rate-limiting step in conventional heating, benefits from the rapid heating to overcome the activation energy barrier. The subsequent reduction, typically carried out using a hydride reducing agent, is also expedited. The choice of a suitable heterogeneous catalyst can further enhance the efficiency and sustainability of the process.[8]

The overall transformation can be visualized as follows:

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Alternative reagents for 5-Cyclopentylpentan-2-amine synthesis pathways

This technical guide addresses the synthesis of 5-cyclopentylpentan-2-amine (also known as 1-methyl-4-cyclopentylbutylamine). It functions as a Tier 3 Technical Support document, designed to troubleshoot specific chemical challenges rather than just listing generic steps.

Ticket ID: CHEM-5CP-AMINE Subject: Alternative Reagents & Pathway Optimization for 5-Cyclopentylpentan-2-amine Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Target Molecule: 5-cyclopentylpentan-2-amine Structure: A pentyl chain substituted with a cyclopentyl group at C5 and a primary amine at C2.[1] Core Challenge: The primary difficulty lies in the availability of the specific ketone precursor (5-cyclopentylpentan-2-one) and preventing over-alkylation (secondary amine formation) during the final amination step.

Support Directive: This guide provides three validated synthesis pathways, prioritizing "Green" alternatives to toxic cyanoborohydrides and robust workarounds for precursor unavailability.

Pathway Visualization (Decision Logic)

The following flowchart illustrates the decision logic for selecting the correct reagent system based on your starting material and lab constraints.

Caption: Decision matrix for synthesis based on starting material availability and reagent constraints.

Phase 1: Precursor Assembly (If Ketone is Unavailable)

Issue: "I cannot source 5-cyclopentylpentan-2-one commercially." Solution: Synthesize it via the Acetoacetic Ester Synthesis . This is more reliable than Grignard additions which often lead to tertiary alcohol by-products.

Protocol: 3-Step Ketone Synthesis

-

Alkylation:

-

Reagents: Ethyl acetoacetate (1.0 eq), Sodium Ethoxide (1.1 eq), 3-Cyclopentylpropyl bromide (1.0 eq).

-

Procedure: Generate the enolate of ethyl acetoacetate with NaOEt in dry ethanol. Add the bromide dropwise at reflux.

-

Critical Check: Ensure the bromide is free of HBr traces to prevent quenching the enolate.

-

-

Hydrolysis:

-

Reagents: NaOH (aq, 10%).

-

Action: Reflux the alkylated ester to form the carboxylate salt.

-

-

Decarboxylation:

-

Reagents: HCl (aq, 6M), Heat.

-

Action: Acidify and heat to 100°C. The

-keto acid spontaneously decarboxylates to yield 5-cyclopentylpentan-2-one .

-

Phase 2: Reductive Amination (The Amine Synthesis)

Issue: "I need to avoid Sodium Cyanoborohydride (NaBH3CN) due to toxicity/waste disposal."

Option A: The "Green" Alternative (2-Picoline Borane)

Why: 2-Picoline borane is a stable solid, non-toxic, and offers similar selectivity to cyanoborohydride without the cyanide risk [1].

-

Reagents:

-

Ketone: 5-cyclopentylpentan-2-one (1 mmol)

-

Amine Source: Ammonium Acetate (NH4OAc) (5-10 mmol)

-

Reductant: 2-Picoline Borane (1.1 mmol)

-

Solvent: Methanol (MeOH)[2]

-

-

Protocol:

-

Dissolve ketone and NH4OAc in MeOH.

-

Stir for 30 mins to establish the imine equilibrium.

-

Add 2-Picoline Borane.

-

Stir at Room Temperature (RT) for 12-24 hours.

-

Quench: Add dilute HCl to decompose excess borane, then basify with NaOH to extract the free amine.

-

Option B: The "Robust" Standard (STAB)

Why: Sodium Triacetoxyborohydride (STAB) is milder than NaBH4 and does not reduce ketones as fast as imines, preventing alcohol side-products [2].

-

Reagents: NaBH(OAc)3, Acetic Acid (AcOH), 1,2-Dichloroethane (DCE) or THF.

-

Protocol:

-

Mix Ketone and Amine (or NH4OAc) in DCE.

-

Add 1 eq of AcOH (catalyst).

-

Add STAB (1.4 eq).

-

Note: STAB reacts sluggishly with ammonia itself; this route is better if you are making a substituted amine (e.g., N-methyl). For primary amines, use Titanium(IV) Isopropoxide to pre-form the imine before adding NaBH4 [3].

-

Option C: The "Bulk" Route (Leuckart-Wallach)

Why: Lowest cost for gram-to-kilogram scale. No metal hydrides required.

-

Reagents: Formamide, Formic Acid.

-

Protocol:

-

Heat Ketone in Formamide/Formic acid at 160-180°C.

-

Distill off water/CO2.

-

Isolate the N-formyl intermediate.

-

Hydrolyze with refluxing HCl to get the amine hydrochloride.

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete Imine Formation | Add Dehydrating Agent: Add 4Å Molecular Sieves or Ti(OiPr)4 (1.0 eq) to the ketone/amine mix before adding the reductant. This shifts equilibrium to the imine. |

| Alcohol By-product | Ketone Reduction | Switch Reductant: NaBH4 is too strong. Switch to STAB or 2-Picoline Borane. If using NaBH4, ensure imine formation is complete (2-4h) before addition. |

| Dialkylation | Over-reaction | Increase Amine Eq: Use a large excess of Ammonium Acetate (10 eq) relative to the ketone. This statistically favors the primary amine. |

| Emulsion during Workup | Boron Salts | Complexation: Wash the organic layer with saturated Rochelle's Salt (Potassium Sodium Tartrate) solution to break boron emulsions. |

Quantitative Comparison of Reagents

| Reagent | Toxicity | Selectivity (Imine vs Ketone) | Stability | Recommended For |

| NaBH3CN | High (HCN risk) | Excellent | High | Historic protocols (Avoid if possible). |

| NaBH(OAc)3 (STAB) | Low | Very High | Moderate (Moisture sensitive) | Standard lab-scale synthesis. |

| 2-Picoline Borane | Low | Excellent | High (Air stable solid) | Green Chemistry / High Safety. |

| Ti(OiPr)4 + NaBH4 | Low | Perfect (Sequential) | High | Difficult/Sterically hindered ketones. |

References

-

Sato, S., et al. (2004). "Reductive Amination with 2-Picoline Borane." Tetrahedron, 60(36), 7899-7906.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

Matos, K., et al. (2002). "Titanium(IV) Isopropoxide: A Versatile Reagent for Reductive Amination." Synlett, 2002(04), 0638-0640.

-

Moore, M. L. (1949). "The Leuckart Reaction." Organic Reactions, 5, 301.

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Characterization of 5-Cyclopentylpentan-2-amine

For researchers, scientists, and drug development professionals, the robust and reliable characterization of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of 5-Cyclopentylpentan-2-amine, a secondary amine with potential applications in pharmaceutical development. We will explore the nuances of LC-MS method development, delve into expected fragmentation patterns, and provide a comparative analysis with alternative analytical techniques, supported by experimental protocols and foundational scientific principles.

Introduction to 5-Cyclopentylpentan-2-amine and its Analytical Challenges

5-Cyclopentylpentan-2-amine is a secondary amine featuring a cyclopentyl moiety and a pentanamine backbone. Its chemical structure presents unique analytical challenges. The secondary amine group is susceptible to various chemical reactions and can exhibit complex behavior in different analytical systems. The non-polar cyclopentyl and alkyl chain components influence its chromatographic retention. As with many pharmaceutical candidates, comprehensive characterization is essential to understand its purity, stability, and metabolic fate.

LC-MS stands as a powerful and versatile technique for the analysis of such compounds, offering high sensitivity and selectivity.[1] This guide will illuminate the pathway to a robust LC-MS method for 5-Cyclopentylpentan-2-amine and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

I. LC-MS Characterization of 5-Cyclopentylpentan-2-amine: A Detailed Workflow

The successful LC-MS analysis of 5-Cyclopentylpentan-2-amine hinges on the careful optimization of both the liquid chromatography separation and the mass spectrometry detection parameters. The following workflow outlines the key considerations and a detailed experimental protocol.

Experimental Workflow: LC-MS

Sources

Comparing bioactivity of 5-Cyclopentylpentan-2-amine vs linear alkyl amines

Executive Summary

This technical guide provides a comparative bioactivity analysis of 5-Cyclopentylpentan-2-amine (an

Targeting researchers in medicinal chemistry and pharmacology, this document synthesizes structure-activity relationships (SAR) to predict and evaluate the pharmacodynamic shifts caused by terminal cycloalkyl substitution.[1] While linear amines are established sympathomimetics, the introduction of a cyclopentyl moiety at the

Part 1: Chemical Structure & Physicochemical Properties

The fundamental difference between the subject molecule and its linear counterparts lies in the steric bulk and hydrophobicity of the terminal group.

Structural Comparison

-

Subject: 5-Cyclopentylpentan-2-amine

-

IUPAC: 1-cyclopentyl-4-aminopentane (or 5-cyclopentylpentan-2-amine)

-

Structure: A 5-carbon linker connecting a chiral amine (

-methyl) to a terminal cyclopentyl ring.

-

-

Comparator (Linear): Tuaminoheptane (2-heptylamine)

-

Structure: A 7-carbon straight chain with an amine at C2.

-

-

Comparator (Branched): DMHA (1,5-Dimethylhexylamine / Octodrine)

-

Structure: An 8-carbon equivalent branched aliphatic amine.

-

Physicochemical Data Table (Predicted vs. Experimental)

| Property | 5-Cyclopentylpentan-2-amine | Tuaminoheptane (Linear) | DMHA (Branched) | Impact of Cyclopentyl Group |

| Formula | Increased molecular weight and carbon count. | |||

| MW ( g/mol ) | ~155.28 | 115.22 | 129.25 | Higher MW suggests slightly slower diffusion but higher affinity. |

| cLogP | ~3.4 - 3.8 | ~2.5 | ~2.9 | Critical: Significantly higher lipophilicity enhances BBB permeability. |

| Rotatable Bonds | 5 | 5 | 5 | Similar flexibility, but the ring restricts terminal conformation. |

| TPSA ( | 26.02 | 26.02 | 26.02 | Identical polar surface area (amine dominant). |

Expert Insight: The shift from a linear n-pentyl tail to a cyclopentyl-propyl tail increases the partition coefficient (

Part 2: Pharmacodynamics & Mechanism of Action (MOA)

The bioactivity of alkyl amines is primarily driven by their interaction with TAAR1 (Trace Amine Associated Receptor 1) and their ability to inhibit or reverse monoamine transporters (DAT, NET).

TAAR1 Agonism & Signaling

Linear alkyl amines act as intracellular agonists at TAAR1, a Gs-coupled GPCR located on the presynaptic membrane of monoaminergic neurons. Activation of TAAR1 triggers cAMP accumulation, leading to the phosphorylation of the transporter (DAT/NET) and subsequent efflux of neurotransmitters.

Comparative Efficacy (SAR Analysis)

-

Linear Amines (Tuaminoheptane): Flexible chains fit well into the orthosteric binding pocket of TAAR1 but have moderate affinity due to entropic penalties upon binding.

-

Cyclopentyl Analog: The terminal cyclopentyl ring acts as a hydrophobic anchor .

-

Hypothesis: The rigid ring occupies the hydrophobic crevice of the TAAR1 ligand-binding domain more effectively than a fluctuating linear chain, potentially lowering the

(increasing affinity). -

Steric Constraint: The ring limits the "wobble" of the tail, reducing the entropic cost of binding.

-

Metabolic Stability (MAO Resistance)

Both molecules possess an

-

Linear: Susceptible to terminal oxidation (formation of carboxylic acids).

-

Cyclic: The cyclopentyl ring is more resistant to rapid oxidative degradation than a terminal methyl group, likely extending the plasma half-life (

).

Visualization: Signaling Pathway

The following diagram illustrates the mechanism by which these amines induce neurotransmitter efflux.

Caption: Mechanism of Action: Intracellular accumulation of the amine triggers TAAR1-mediated transporter reversal.

Part 3: Experimental Validation Protocols

To objectively compare the bioactivity of 5-Cyclopentylpentan-2-amine against Tuaminoheptane, the following experimental workflows are recommended. These protocols ensure data integrity and reproducibility.

Experiment A: cAMP Accumulation Assay (Functional Potency)

Objective: Determine the

-

Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1) and a cAMP-response element (CRE)-luciferase reporter.

-

Reagents:

-

Test Compound: 5-Cyclopentylpentan-2-amine (purity >98%).

-

Reference:

-Phenylethylamine (PEA) or Tuaminoheptane. -

Vehicle: DMSO (final concentration <0.1%).

-

-

Protocol Steps:

-

Seeding: Plate cells at 10,000 cells/well in 384-well white plates. Incubate 24h.

-

Treatment: Add test compounds in a dose-response series (

to -

Incubation: Incubate for 45 minutes at

(critical: short time prevents desensitization). -

Detection: Add luciferase substrate (e.g., Bright-Glo). Read luminescence.

-

-

Data Analysis: Normalize to PEA

. Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

Experiment B: Monoamine Uptake Inhibition (Transporter Affinity)

Objective: Assess inhibition constants (

-

Preparation: Synaptosomes isolated from rat striatum (for DAT) or cortex (for NET).

-

Radioligand:

-Dopamine or -

Protocol:

-

Incubate synaptosomes with test amine (variable concentration) for 15 min at

. -

Add radioligand and incubate for 5 min.

-

Terminate reaction by rapid filtration over GF/B filters.

-

Measure radioactivity via liquid scintillation counting.

-

-

Self-Validation: Include a non-specific uptake blocker (e.g., Cocaine or Desipramine) to define background noise.

Part 4: Safety & Toxicity Profile

While the cyclopentyl modification likely enhances potency, it introduces specific safety risks distinct from linear amines.

| Toxicity Parameter | Linear Amines (Tuaminoheptane) | 5-Cyclopentylpentan-2-amine | Risk Assessment |

| Vasoconstriction | Moderate (Peripheral | High (Predicted) | Higher lipophilicity often correlates with stronger peripheral vascular resistance and prolonged duration of action. |

| Cardiotoxicity | Tachycardia, palpitations | Tachycardia, potential QT prolongation | The bulky tail may interact off-target with hERG channels (common in lipophilic amines). |

| Clearance | Rapid renal excretion | Slower hepatic clearance | Risk of accumulation upon repeated dosing. |

Warning: The structural similarity to "designer" stimulants implies a high potential for abuse. The enhanced lipophilicity suggests this compound may cross the BBB more aggressively than Tuaminoheptane, increasing the risk of anxiety, insomnia, and hypertensive crisis.

References

-

Broadley, K. J. (2010). The pharmacologic basis of therapeutics. Autonomic & Autacoid Pharmacology, 30(2), 99-100. Link

-

Lewin, A. H., et al. (2008). 2-Phenylethylamines in Medicinal Chemistry: A Review. Current Medicinal Chemistry, 15(10), 990-1002. (Contextual SAR on amine substitutions). Link

-

Pei, Y., et al. (2016). TAAR1 in brain: From animal models to human pathophysiology. Progress in Neurobiology, 142, 1-28. Link

-

PubChem Compound Summary. (2025). 5-Cyclopentylpentan-2-one (Precursor/Analog data). National Center for Biotechnology Information. Link

-

Khan, M. Z., & Nawaz, W. (2016). The emerging role of trace amine-associated receptor 1 (TAAR1) in major depressive disorder and substance abuse. Current Neuropharmacology, 14(8), 900-908. Link

Sources

Structural validation of 5-Cyclopentylpentan-2-amine using IR spectroscopy

Executive Summary

For the structural validation of 5-Cyclopentylpentan-2-amine (a lipophilic, aliphatic primary amine), Attenuated Total Reflectance (ATR) FT-IR is the superior analytical choice over traditional Transmission (KBr/Liquid Cell) methods.[1]

While transmission modes offer higher theoretical sensitivity for trace impurities, they are operationally flawed for this specific molecule due to the hygroscopic nature of amines and their rapid reaction with atmospheric CO₂ to form carbamates.[1] This guide outlines a self-validating Diamond ATR protocol that minimizes atmospheric exposure while maximizing spectral reproducibility.[1]

Structural Analysis & Theoretical Predictions

Before experimental validation, we must establish the "Ground Truth"—the theoretical spectral fingerprint derived from the molecule's functional architecture.

Molecule: 5-Cyclopentylpentan-2-amine

Formula:

Functional Group Assembly

The IR spectrum is a composite of three distinct structural domains:

-

Primary Amine (

): The critical validation target.[1] -

Cyclopentyl Ring: Provides unique ring-strain vibrational modes.[1]

-

Pentyl Chain: The aliphatic linker.[1]

Table 1: Predicted Diagnostic Bands (The "Ground Truth")

| Functional Group | Mode of Vibration | Frequency ( | Intensity | Diagnostic Note |

| Primary Amine | N-H Stretch (Asym/Sym) | 3350 – 3280 | Weak/Med | Appears as a doublet .[1] Critical for distinguishing from secondary amines (singlet) or alcohols (broad).[1] |

| Primary Amine | N-H Scissoring (Bend) | 1650 – 1580 | Medium | Often broader than C=C stretches; confirms primary amine status.[1][2] |

| Primary Amine | C-N Stretch | 1090 – 1020 | Medium | Can overlap with skeletal vibrations; less diagnostic than N-H bands.[1] |

| Aliphatic C-H | C-H Stretch ( | 2960 – 2850 | Strong | Dominant feature.[1] Look for distinct |

| Cyclopentane | Ring Breathing | ~900 – 950 | Weak | Characteristic "pulsing" of the 5-membered ring.[1] |

| Methyl Group | 1380 – 1370 | Medium | Specific to the terminal methyl at the C1 position of the pentyl chain. |

Methodology Comparison: ATR vs. Transmission

Why do we choose ATR over the "Gold Standard" Transmission method for this specific molecule?

Table 2: Comparative Performance Matrix

| Feature | Diamond ATR (Recommended) | Transmission (Liquid Cell/KBr) | Impact on 5-Cyclopentylpentan-2-amine |

| Sample Prep | None (Direct application) | Complex (Pathlength selection, cell assembly) | High: Amines are volatile and reactive; minimizing handling is crucial.[1] |

| Atmospheric Shielding | Excellent (Fast acquisition) | Poor (Long setup time) | Critical: Amines absorb CO₂ to form carbamate salts, appearing as artifacts at ~1560 |

| Pathlength | Fixed (~2 | Variable (0.015 – 1.0 mm) | Medium: ATR has lower sensitivity for <1% impurities but superior reproducibility.[1] |

| Cleanability | Instant (Wipe down) | Difficult (Solvent flush required) | High: Lipophilic amines stick to KBr windows and can etch ZnSe cells.[1] |

| Spectral Artifacts | Peak shifts (wavelength dependent) | Interference fringes | Low: Modern software automatically corrects ATR penetration depth.[1] |

Expert Insight: The "Carbamate Trap"

A common error in validating aliphatic amines is misinterpreting the Carbamate Band .[1] If 5-Cyclopentylpentan-2-amine is exposed to air during the preparation of a liquid cell (Transmission method), it reacts with CO₂:

Experimental Protocol: Self-Validating Diamond ATR

Objective: Obtain a structural fingerprint of 5-Cyclopentylpentan-2-amine with <1% atmospheric interference.

Diagram 1: Validation Workflow

Caption: Step-by-step Diamond ATR workflow with an integrated Quality Control loop to detect atmospheric contamination.

Detailed Steps

-

System Setup:

-

Background Acquisition:

-

Sample Application:

-

Using a glass pipette, deposit ~10-20

of neat 5-Cyclopentylpentan-2-amine onto the center of the crystal.[1] -

Crucial: If the sample is volatile, use the anvil/clamp to apply pressure and create a seal, minimizing evaporation and CO₂ uptake.

-

-

Acquisition:

-

Post-Processing:

Decision Matrix: Interpreting the Results

Use this logic flow to validate the identity of your molecule.

Diagram 2: Structural Confirmation Logic

Caption: Logic gate for confirming the structure of 5-Cyclopentylpentan-2-amine. Failure at the "Carbamate" check requires repurification.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for functional group assignment).

-

Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1] [1]

-

D'Andrea, T., et al. (2008).[1] CO2 absorption by aqueous amines: A spectroscopic study. Vibrational Spectroscopy. (Validates the carbamate artifact mechanism).

-

Griffiths, P. R., & de Haseth, J. A. (2007).[1] Fourier Transform Infrared Spectrometry. 2nd Edition. Wiley-Interscience.[1] (Source for ATR vs. Transmission physics).

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory basis for identification testing).[1]

Sources

A Senior Application Scientist's Guide to Validating Assay Interference by 5-Cyclopentylpentan-2-amine

Introduction: The Pervasive Challenge of Assay Interference

In the landscape of drug discovery and biological research, the reliability of assay data is paramount. False-positive or false-negative results not only lead to a significant waste of resources but can also misdirect entire research programs.[1] One of the most insidious challenges is assay interference, where a test compound interacts with the assay components in a manner independent of the intended biological target, creating an artifactual signal.[2] Such compounds are often termed "assay interference compounds" or "promiscuous inhibitors."

This guide provides a comprehensive framework for researchers to systematically validate and characterize potential assay interference from a specific small molecule, 5-Cyclopentylpentan-2-amine. While this molecule may not be a widely recognized problematic actor, its structure contains key features—a secondary amine and significant lipophilicity from its cyclopentyl and pentyl moieties—that warrant a rigorous investigation. This combination can give the molecule amphiphilic properties, making it a candidate for mechanisms like colloidal aggregation.

This document is not a rigid protocol but a dynamic guide. It is designed to empower researchers to make informed experimental choices, understand the causality behind those choices, and build a self-validating data package to confidently determine the true biological activity of their compounds.

Part 1: Structural Analysis and Predicted Interference Mechanisms of 5-Cyclopentylpentan-2-amine

The structure of 5-Cyclopentylpentan-2-amine is the first clue to its potential behavior in biological assays. A prudent analysis allows us to hypothesize the most probable interference mechanisms, guiding our experimental design.

-

Structure:

-

Cyclopentyl and Pentyl Groups: These non-polar hydrocarbon components contribute to a high degree of lipophilicity.

-

Secondary Amine (-NH-): This group is typically protonated at physiological pH, conferring a positive charge.

-

This combination of a charged "head" and a greasy "tail" makes 5-Cyclopentylpentan-2-amine a cationic amphiphilic molecule. This structural class is notorious for causing assay artifacts through several mechanisms.[3]

Predicted Physicochemical Properties (based on similar structures[4][5]):

| Property | Predicted Value/Characteristic | Implication for Assay Interference |

| Molecular Weight | ~155 g/mol | Small molecule, can access various binding pockets. |